

A Comparative Guide to the ^{13}C NMR Characterization of 2-Methoxyphenyl 4-methylbenzenesulfonate

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Compound of Interest

Compound Name: 2-Methoxyphenyl 4-methylbenzenesulfonate

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This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) characterization of **2-Methoxyphenyl 4-methylbenzenesulfonate**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predicted ^{13}C NMR spectrum alongside experimental data for structurally related compounds. This comparison offers a valuable reference for researchers working on the synthesis and characterization of similar molecules.

Predicted and Experimental ^{13}C NMR Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **2-Methoxyphenyl 4-methylbenzenesulfonate** and the experimental data for its precursors and a structurally similar sulfonamide. The prediction is based on the additive effects of the substituents on the benzene rings, drawing from the known chemical shifts of 2-methoxyphenol and derivatives of 4-methylbenzenesulfonic acid.

| Compound | Carbon Atom | Chemical Shift (δ , ppm) | Reference |
|--|---|----------------------------------|-----------|
| 2-Methoxyphenyl 4-methylbenzenesulfonate | | | |
| (Predicted) | C=O (ester) | ~165-175 | - |
| Aromatic C-O (methoxyphenyl) | ~150-155 | - | |
| Aromatic C-S (tosyl) | ~145-150 | - | |
| Aromatic C-CH3 (tosyl) | ~140-145 | - | |
| Aromatic CH (methoxyphenyl) | ~110-130 | - | |
| Aromatic CH (tosyl) | ~125-130 | - | |
| Methoxy (-OCH3) | ~55-60 | - | |
| Methyl (-CH3) | ~20-22 | - | |
| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide | Aromatic C-N | 149.4 | [1] |
| (Experimental, in CDCl3) | Aromatic C-S | 143.6 | [1] |
| Aromatic C-CH3 | 136.3 | [1] | |
| Aromatic CH | 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6 | [1] | |
| Methoxy (-OCH3) | 55.6 | [1] | |
| Methyl (-CH3) | 21.5 | [1] | |

| | | | |
|--|---------------------------------|--------|-----|
| 2-Methoxyphenol (Guaiacol) | Aromatic C-OH | 146.71 | [2] |
| (Experimental, in CDCl ₃) | Aromatic C-OCH ₃ | 145.75 | [2] |
| Aromatic CH | 121.49, 114.69, 110.9, 120.0 | [2] | |
| Methoxy (-OCH ₃) | 55.8 | [2] | |
| p-Toluenesulfonyl chloride | Aromatic C-S | 145.1 | [3] |
| (Experimental) | Aromatic C-CH ₃ | 133.0 | [3] |
| Aromatic CH | 129.8, 127.8 | [3] | |
| Methyl (-CH ₃) | 21.7 | [3] | |

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like **2-Methoxyphenyl 4-methylbenzenesulfonate**.

1. Sample Preparation:

- Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be noted as chemical shifts can vary slightly between solvents.[4]
- Transfer the solution to a standard 5 mm NMR tube.
- If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the spectrum to the residual solvent signal.[5]

2. NMR Spectrometer Setup:

- The data should be acquired on a spectrometer with a minimum field strength of 75 MHz for ¹³C nuclei.[4]

- Standard experiments for ^{13}C NMR include proton-decoupled ($^{13}\text{C}\{^1\text{H}\}$) and sometimes Distortionless Enhancement by Polarization Transfer (DEPT) to aid in the assignment of CH, CH₂, and CH₃ groups.

3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used.
- Acquisition Time: Usually 1-2 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is needed.
- Number of Scans: Due to the low natural abundance of ^{13}C (1.1%), a larger number of scans (from several hundred to several thousand) is required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Spectral Width: A typical spectral width for ^{13}C NMR is 0-220 ppm.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak. For example, the central peak of the CDCl₃ triplet is at 77.16 ppm.

Workflow for ^{13}C NMR Characterization

The following diagram illustrates the general workflow for the characterization of an organic compound using ^{13}C NMR spectroscopy.

Caption: A flowchart outlining the key steps in ^{13}C NMR analysis.

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